Stereospecific Synthesis of (2R,3R,5R)-Omarigliptin: A Technical Whitepaper

Executive Summary Omarigliptin (MK-3102) is a highly potent, selective, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus[1]. From a synthetic chemistry perspec...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

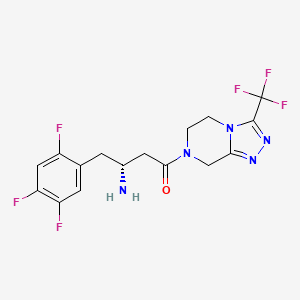

Omarigliptin (MK-3102) is a highly potent, selective, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus[1]. From a synthetic chemistry perspective, the molecule presents a formidable challenge: it requires the precise stereospecific construction of a tetrahydropyran ring bearing three contiguous chiral centers (2R, 3R, 5R), coupled to a fused pyrazole system.

As drug development transitions from discovery to commercial manufacturing, synthetic routes must evolve from merely achieving the target molecule to ensuring process safety, environmental sustainability, and absolute stereocontrol. This whitepaper dissects the state-of-the-art commercial manufacturing route developed by Merck, analyzing the causality behind critical catalytic choices, the mitigation of genotoxic impurities, and the self-validating protocols that ensure high-fidelity API production.

The commercial synthesis of omarigliptin is highly convergent, assembling the target molecule through the diastereoselective reductive amination of a highly functionalized pyranone core with a mesylated pyrazole fragment[2].

The pyranone core itself is constructed via a sophisticated sequence of three Ruthenium-catalyzed reactions. This transition-metal-heavy approach was selected over classical chiral auxiliary methods because it allows for superior atom economy and precise dynamic kinetic resolution (DKR)[2].

Fig 1: Convergent synthetic workflow of Omarigliptin highlighting Ru-catalyzed and telescoped steps.

Stereocontrol via Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

The foundation of the pyranone core's stereochemistry is established via the DKR reduction of a racemic α-aminoketone. Early-generation catalysts suffered from ligand dissociation, leading to degraded stereoselectivity.

The Causality of Catalyst Design: Merck chemists engineered an improved tethered Ruthenium catalyst. The tethered ligand structurally prevents the dissociation of the arene from the Ru center. When combined with the increased steric hindrance of the linker, this modification drastically improves stereoselectivity, delivering the chiral alcohol with a 24:1 diastereomeric ratio (dr) and >99% enantiomeric excess (ee)[2].

Process Robustness: During this reduction, CO2 is generated as a byproduct. If allowed to accumulate, CO2 competitively binds to the catalyst, stalling the reaction kinetics. Therefore, continuous N2 sparging is a critical, self-validating process parameter required to drive the reaction to completion[2].

Following the DKR reduction, the resulting bis-homopropargylic alcohol undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran intermediate[2]. This is subsequently subjected to hydroboration and a final Ru-catalyzed oxidation to yield the highly functionalized pyranone[2].

To ensure that residual Ruthenium does not poison downstream reductive amination steps, activated carbon and silica slurry treatments are integrated directly into the work-up streams. This drops Ru levels from <350 ppm to <5 ppm, ensuring consistent downstream purity profiles[2].

Regioselective Pyrazole Sulfonation

The second half of the convergent synthesis requires an N-Boc-1-mesyl pyrazole fragment. Initial synthetic attempts yielded poor regioselectivity (~1:1 mixtures) requiring tedious chromatographic separation[3]. By employing a base-promoted mesyl group isomerization strategy, the thermodynamic equilibrium is shifted, achieving an exceptional 30:1 regioselectivity[2],[3].

The Telescoped Endgame: Mitigating Genotoxic Risks

In early multikilogram deliveries, the N-Boc-1-mesyl pyrazole was deprotected and isolated as a 1-mesylpyrazole benzenesulfonic acid (BSA) salt. However, process safety evaluations flagged this isolated salt as highly unstable and potentially mutagenic[2].

To eliminate this hazard, a telescoped endgame was developed. The Boc deprotection and subsequent reductive amination are performed in a single, uninterrupted sequence without isolating the intermediate[2].

The commercial route achieves a remarkable overall yield of 29% from simple starting materials (glycine ester), completely avoiding precious-metal chromatography at scale[2].

Deprotection: Charge N-Boc-1-mesyl pyrazole into the reactor. Add a precisely controlled mixture of Trifluoroacetic Acid (TFA) and water.

Causality: Water acts as a nucleophile to trap the tert-butyl cation, significantly minimizing the evolution of isobutylene gas and preventing hazardous reactor foaming.

Intermediate Handling: Stir until complete Boc deprotection is achieved.

Causality: Generating the intermediate in situ avoids the isolation and handling of the highly unstable and mutagenic 1-mesylpyrazole BSA salt.

Reductive Amination: Directly charge the highly functionalized pyranone core and the reducing agent into the unpurified deprotection mixture.

Crystallization & Purification: Once the amination is complete, initiate direct crystallization from the reaction mixture by lowering the temperature.

Causality: Low-temperature crystallization selectively rejects demesylated omarigliptin impurities and residual mutagenic starting materials, yielding the final API in high purity.

Alternative Synthetic Paradigms: C-H Functionalization vs. Asymmetric Henry

While the commercial manufacturing route relies heavily on Ru-catalyzed C-H functionalization and DKR, alternative paradigms exist. An earlier approach utilized a protecting-group-free asymmetric Henry reaction (using a Cu/diamine catalyst) followed by a one-pot nitro-Michael/lactolization/dehydration cascade to form the pyran core[4].

Environmental sustainability assessments comparing these routes reveal a stark contrast in Process Mass Intensity (PMI). While the C-H functionalization route has a higher E-factor in its initial steps, its overall E-factor (402.9) is vastly superior to the nitro-aldol cascade route (E-factor: 1484.8)[5]. This highlights the long-term process efficiency and sustainability gained through advanced transition-metal catalysis in modern API manufacturing.

The Development of Omarigliptin (MK-3102): A Technical Guide to a Once-Weekly DPP-4 Inhibitor

Abstract Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinguishing fe...

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinguishing feature is a pharmacokinetic profile that allows for once-weekly oral administration, a significant potential advantage for patient adherence in chronic disease management.[1][3] This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of omarigliptin, intended for researchers, scientists, and drug development professionals. We will explore the medicinal chemistry efforts that led to its unique structure, the preclinical pharmacological characterization, and the extensive clinical trial program that established its efficacy and safety profile.

Introduction: The Rationale for a Once-Weekly DPP-4 Inhibitor

The management of T2DM has been significantly advanced by the introduction of DPP-4 inhibitors.[4] By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these agents enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[2][5] The first generation of DPP-4 inhibitors, such as sitagliptin, requires once-daily dosing. The primary driver for the omarigliptin program was the hypothesis that a once-weekly oral antihyperglycemic agent could improve medication adherence, potentially leading to better long-term clinical outcomes for patients with T2DM.[3][6] This ambition necessitated the discovery of a molecule with a unique combination of high potency, selectivity, and a prolonged pharmacokinetic half-life.

Medicinal Chemistry: From Lead Optimization to a Clinical Candidate

The discovery of omarigliptin was the culmination of systematic structure-activity relationship (SAR) studies of a series of tetrahydropyran analogues.[1] The core structure of omarigliptin consists of three key moieties: a difluorophenyl group, a central tetrahydropyran ring, and a methylsulfonyl-pyrrolo[3,4-c]pyrazole group.[4]

Initial lead compounds with a cyclohexylamine core demonstrated high potency for DPP-4 but were associated with off-target effects, notably the inhibition of the hERG potassium channel, which carries a risk of cardiac complications.[1][7] A pivotal breakthrough was the replacement of the cyclohexylamine core with a tetrahydropyran scaffold. This modification significantly reduced hERG liability while preserving high DPP-4 inhibitory activity.[7]

Further SAR studies focused on optimizing the substituents on the tetrahydropyran ring and the appended heterocyclic system to enhance potency, selectivity against related proteases (e.g., DPP-8 and DPP-9), and pharmacokinetic properties. The 2,5-difluorophenyl group was found to be optimal for binding to the S1 pocket of the DPP-4 enzyme. The methylsulfonyl group on the pyrrolopyrazole moiety was crucial for achieving the desired long half-life.[6]

A series of novel substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs were synthesized and evaluated, leading to the identification of omarigliptin as the clinical candidate with the best overall profile.[8]

Manufacturing Synthesis

The commercial manufacturing route for omarigliptin is a convergent synthesis.[5] A key step involves the diastereoselective reductive amination of a highly functionalized pyranone with a mesylated pyrazole, followed by the deprotection of a Boc group.[5] The synthesis of the pyranone intermediate is notable for its use of three ruthenium-catalyzed reactions: a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation.[4][5] An alternative scalable process has also been described, relying on a diastereoselective alkylation and a substrate-controlled Meerwein–Ponndorf–Verley reduction.[6]

Preclinical Pharmacology

The preclinical evaluation of omarigliptin established its potent and selective DPP-4 inhibition and favorable pharmacokinetic profile, providing a strong rationale for its clinical development as a once-weekly therapy.[9]

In Vitro Potency and Selectivity

Omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[7][9] It exhibits high potency with an IC50 of 1.6 nM and a Ki of 0.8 nM, making it more potent than the first-generation DPP-4 inhibitor, sitagliptin (IC50 = 18 nM).[7][9] Crucially, omarigliptin demonstrates high selectivity for DPP-4 over other related proteases, including DPP-8, DPP-9, quiescent cell proline dipeptidase (QPP), and fibroblast activation protein (FAP), with IC50 values greater than 67 µM for these off-target enzymes.[7][9] This high selectivity minimizes the potential for off-target effects.[5]

Target Enzyme

Parameter

Value

DPP-4

IC50

1.6 nM

Ki

0.8 nM

Sitagliptin (for comparison)

IC50

18 nM

Other Proteases (QPP, FAP, PEP, DPP8, DPP9)

IC50

> 67 µM

Data sourced from Biftu T, et al. J Med Chem. 2014.[6][7]

Mechanism of Action and Signaling Pathway

By inhibiting DPP-4, omarigliptin prevents the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[1][5] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[5] The net effect is a reduction in blood glucose levels, particularly after meals.[5]

Caption: Mechanism of action of Omarigliptin.

In Vivo Pharmacokinetics and Pharmacodynamics

Preclinical studies in rats and dogs demonstrated that omarigliptin has an excellent pharmacokinetic profile, characterized by low plasma clearance, a long terminal half-life, and good oral bioavailability.[6] This profile supported the prediction of a once-weekly dosing regimen in humans.[6] In vivo studies also confirmed that omarigliptin leads to sustained DPP-4 inhibition and improves glucose tolerance in animal models.[9]

Species

Clearance (mL/min/kg)

Terminal Half-life (h)

Oral Bioavailability (%)

Rat

1.1

11

~100

Dog

0.9

22

~100

Data sourced from Biftu T, et al. J Med Chem. 2014.[6]

Clinical Development Program

The clinical development of omarigliptin was conducted under the comprehensive O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in Type 2 Diabetes) program, which involved approximately 8,000 patients across 10 Phase 3 clinical trials.[1][10][11]

Phase I and II Studies

Early-phase clinical trials in healthy volunteers and patients with T2DM established the pharmacokinetic and pharmacodynamic profile of omarigliptin in humans. These studies confirmed its long half-life of over 100 hours, supporting a once-weekly dosing schedule.[7][12] Dose-ranging studies identified 25 mg as the optimal once-weekly dose, providing robust glycemic efficacy with a favorable safety and tolerability profile.[13]

Phase III Pivotal Trials

The Phase III program was designed to evaluate the efficacy and safety of omarigliptin 25 mg once weekly as monotherapy and in combination with other antihyperglycemic agents, and in various patient populations, including those with renal impairment.[14][15][16]

A key non-inferiority trial compared once-weekly omarigliptin (25 mg) to once-daily sitagliptin (100 mg) in patients with T2DM inadequately controlled on metformin.[15][17] After 24 weeks, the least-squares mean change in HbA1c from baseline was -0.47% in the omarigliptin group and -0.43% in the sitagliptin group, meeting the pre-specified non-inferiority criterion.[15]

Another study evaluated omarigliptin as an add-on therapy to metformin and glimepiride.[16][18] The results showed that omarigliptin provided statistically significant and clinically meaningful reductions in HbA1c compared to placebo.[16][18]

A dedicated study in patients with T2DM and chronic renal impairment demonstrated that omarigliptin was effective in improving glycemic control and was generally well-tolerated in this patient population.[15][19]

Trial Identifier

Patient Population

Comparator

Primary Endpoint

Key Result

NCT01717313

T2DM inadequately controlled on diet and exercise

Placebo

Change in HbA1c from baseline at Week 24

Omarigliptin showed a statistically significant reduction in HbA1c compared to placebo.[14]

NCT01814748

T2DM inadequately controlled on metformin

Sitagliptin 100 mg once daily

Change in HbA1c from baseline at Week 24

Omarigliptin was non-inferior to sitagliptin in reducing HbA1c.[15][17]

NCT01704261

T2DM inadequately controlled on metformin and glimepiride

Placebo

Change in HbA1c from baseline at Week 24

Omarigliptin provided superior glycemic control compared to placebo.[16][18]

NCT01703208 (Cardiovascular Safety)

T2DM with established cardiovascular disease

Placebo

Time to first major adverse cardiovascular event (MACE)

The study was terminated early for business reasons, but an analysis of the available data showed that omarigliptin did not increase the risk of MACE.[20]

Safety and Tolerability

Across the clinical trial program, omarigliptin was generally well-tolerated.[13][15] The incidence of adverse events was similar to that of placebo and active comparators.[13][15] The risk of hypoglycemia was low, consistent with the mechanism of action of DPP-4 inhibitors.[5][15] There was no adverse effect on body weight.[13]

Regulatory Status and Market Access

Omarigliptin was first approved for the treatment of T2DM in Japan in September 2015, where it is marketed as Marizev®.[2][10] Despite the successful clinical development program, in April 2016, Merck & Co. announced the decision to halt regulatory submissions in the United States and Europe. This was a business decision and not based on any safety or efficacy concerns.

Conclusion

The discovery and development of omarigliptin represents a significant achievement in medicinal chemistry and clinical pharmacology. Through a systematic and rational drug design process, a potent and selective DPP-4 inhibitor with a pharmacokinetic profile amenable to once-weekly dosing was identified and successfully advanced through a comprehensive clinical trial program. While its availability is limited to certain markets, the scientific journey of omarigliptin provides valuable insights into the development of long-acting oral therapies for chronic diseases.

Experimental Protocols

DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.

Reagent Preparation:

Prepare a DPP-4 enzyme solution in assay buffer.

Prepare a fluorogenic substrate solution (e.g., Gly-Pro-aminomethylcoumarin) in assay buffer.

Prepare serial dilutions of the test compound (omarigliptin) and a positive control inhibitor (e.g., sitagliptin) in the assay buffer.

Assay Procedure:

In a 96-well microplate, add the assay buffer, DPP-4 enzyme solution, and the test compound or control to designated wells.

Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Incubate the plate for a further period (e.g., 30 minutes) at 37°C, protected from light.

Data Analysis:

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

Subtract the background fluorescence from all readings.

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for a DPP-4 inhibition assay.

Oral Glucose Tolerance Test (OGTT) in Preclinical Models

This protocol outlines a standard procedure for assessing the in vivo antihyperglycemic efficacy of a test compound in rodents.

Animal Preparation:

Fast the animals (e.g., mice or rats) overnight (approximately 16-18 hours) with free access to water.

Record the body weight of each animal.

Test Procedure:

Administer the test compound (omarigliptin) or vehicle orally at a specified time before the glucose challenge.

At time 0, collect a baseline blood sample (e.g., from the tail vein) to measure fasting blood glucose.

Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, and 120 minutes).

Data Analysis:

Measure the blood glucose concentration in each sample.

Plot the mean blood glucose concentration versus time for each treatment group.

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

Compare the AUC values between the treatment groups to assess the effect of the test compound on glucose tolerance.

Caption: Workflow for a preclinical Oral Glucose Tolerance Test.

References

MedPath. Omarigliptin | Advanced Drug Monograph. (2025).

Patsnap Synapse. What is the mechanism of Omarigliptin?. (2024).

Biftu, T. et al. Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry57 , 3205-3212 (2014). Available from: [Link]

ResearchGate. Omarigliptin (MK-3102)

Benchchem. Preclinical Pharmacokinetics and Pharmacodynamics of Omarigliptin: A Technical Guide.

Benchchem. The Core Structure-Activity Relationship of Omarigliptin: A Technical Guide.

Wikipedia. Omarigliptin.

Mita, S. et al. Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men. British Journal of Clinical Pharmacology82 , 39-50 (2016). Available from: [Link]

PubMed. Single and multiple dose pharmacokinetics and pharmacodynamics of omarigliptin, a novel, once-weekly dipeptidyl peptidase-4 inhibitor, in healthy Japanese men. (2017).

Gantz, I. et al. Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes. Diabetes Care38 , e194-e195 (2015). Available from: [Link]

ClinicalTrials.gov. A Study to Assess the Safety and Efficacy of Omarigliptin (MK-3102) in Participants With Type 2 Diabetes Mellitus (T2DM) and Inadequate Glycemic Control (MK-3102-011). (2021). Available from: [Link]

Lee, S.-H. et al. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin. BMC Endocrine Disorders17 , 70 (2017). Available from: [Link]

FirstWord Pharma. MARIZEV (Omarigliptin), Merck's Once-Weekly DPP-4 Inhibitor for Type 2 Diabetes, Approved in Japan. (2015).

Goldenberg, R. et al. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy. Diabetes, Obesity and Metabolism19 , 394-400 (2017). Available from: [Link]

MMPC.org. Oral Glucose Tolerance Test. (2024). Available from: [Link]

LMC. GLUCOSE TOLERANCE PROTOCOL (ORAL).

Royal United Hospitals Bath. Oral Glucose Tolerance Test Procedure in Adults.

NCBI Bookshelf. Glucose Tolerance Test - StatPearls. (2025). Available from: [Link]

RACGP. Oral glucose tolerance testing. (2012).

PMLiVE. Merck drops once-weekly diabetes drug in US and EU. (2016). Available from: [Link]

PubMed. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023).

Gantz, I. et al. A randomised, double-blind, trial of the safety and efficacy of omarigliptin (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment. International Journal of Clinical Practice71 , e12953 (2017). Available from: [Link]

PubMed. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin. (2017).

FirstWord Pharma. A randomized, placebo-controlled study of the cardiovascular safety of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus. (2017).

Fierce Biotech. Merck's big PhIII drive for diabetes drug omarigliptin grinds to a stop. (2016).

OSTI.gov. Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes (Journal Article). (2014). Available from: [Link]

Endocrinology and Metabolism. Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus. (2024).

PubMed. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. (2015).

ResearchGate.

MedEx. 12.5mg 25mg.

ResearchGate. Mini-review: Pharmacokinetics of omarigliptin, a once-weekly dipeptidyl peptidase-4 inhibitor.

PubMed. A randomised, double-blind, trial of the safety and efficacy of omarigliptin (a once-weekly DPP-4 inhibitor) in subjects with type 2 diabetes and renal impairment. (2017).

PMC. Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis. (2024). Available from: [Link]

Analytical Methodologies for the Quantification of (2R,3R,5R)-Omarigliptin: A Comprehensive Guide to HPLC and LC-MS/MS Workflows

Executive Summary & Pharmacological Context (2R,3R,5R)-Omarigliptin (MK-3102) is a highly selective, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Accurate...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(2R,3R,5R)-Omarigliptin (MK-3102) is a highly selective, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Accurate quantification of this active pharmaceutical ingredient (API) is critical across the drug development lifecycle—from bulk formulation quality control to in vivo pharmacokinetic (PK) profiling.

Structurally, the (2R,3R,5R) stereocenters and the presence of basic amine functionalities dictate the molecule's physicochemical behavior. These functional groups directly influence chromatographic retention, extraction efficiency, and mass spectrometric ionization. This application note synthesizes validated protocols for both Quality-by-Design (QbD) optimized HPLC-UV for dosage forms and high-sensitivity LC-MS/MS for complex biological matrices.

Fig 1. Mechanism of action of (2R,3R,5R)-Omarigliptin in the DPP-4/Incretin signaling pathway.

Methodological Rationale: The Causality Behind the Chemistry

As analytical scientists, it is crucial to understand why specific parameters are chosen to ensure robustness and reproducibility.

Chromatographic pH Control: In reverse-phase HPLC (RP-HPLC), basic compounds like omarigliptin are prone to secondary interactions with residual silanols on the silica support, causing severe peak tailing. Utilizing a potassium dihydrogen phosphate buffer at pH 7.0 ensures a consistent ionization state, neutralizing silanol activity and yielding sharp, symmetrical peaks .

Extraction Dynamics (LLE vs. PPT): For biological matrices (e.g., human plasma), simple protein precipitation (PPT) with acetonitrile often leads to significant matrix effects (ion suppression) in the ESI source. By employing Liquid-Liquid Extraction (LLE) using a tertiary butyl methyl ether and diethyl ether (TBME-DEE) mixture, we exploit the lipophilicity of omarigliptin in its un-ionized state. Alkalinizing the plasma with NaOH shifts the basic amines to their free-base form, driving the analyte into the organic layer while leaving polar phospholipids behind .

Mass Spectrometry Transitions: In positive Electrospray Ionization (ESI+), omarigliptin readily protonates to form a precursor ion at m/z 399.2. Collision-induced dissociation (CID) yields a stable, abundant product ion at m/z 153.0, which is highly specific for Multiple Reaction Monitoring (MRM) .

Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC-UV for Dosage Forms

Application: Quality control, formulation assay, and dissolution studies.

Materials & Reagents:

Column: Hypersil BDS C18 (250 × 4.6 mm, 5 µm) or equivalent end-capped column.

Dissolve 0.898 g of KH₂PO₄ in 1000 mL of ultrapure water to yield a 6.6 mM solution.

Adjust the pH to 7.0 using dilute NaOH or H₃PO₄.

Mix the aqueous buffer with Methanol in a 33:67 (v/v) ratio.

Filter through a 0.45 µm membrane and degas via sonication for 15 minutes.

Chromatographic Conditions:

Flow Rate: 0.814 mL/min (Isocratic elution).

Column Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak resolution).

Detection: UV absorbance at 235 nm.

Injection Volume: 20 µL.

Self-Validating System Suitability Test (SST):

Before processing unknown samples, inject a standard mixture (e.g., 1.0 µg/mL) six times. The system validates itself for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is < 1.5, and the theoretical plate count is > 2000.

Protocol B: High-Sensitivity LC-MS/MS for Human Plasma

Application: Pharmacokinetics, bioavailability, and clinical monitoring.

Fig 2. Step-by-step workflow for the extraction and LC-MS/MS quantification of Omarigliptin.

Sample Preparation (LLE):

Aliquot 500 µL of human plasma into a clean glass extraction tube.

Add 50 µL of Internal Standard (Alogliptin, 500 ng/mL in diluent).

Add 100 µL of 0.1 M NaOH to alkalinize the sample, ensuring the pH exceeds the pKa of omarigliptin's basic amines. Vortex for 30 seconds.

Add 3.0 mL of the extraction solvent mixture (TBME:DEE, 50:50, v/v).

Vortex vigorously for 3 minutes to partition the un-ionized analyte into the organic phase.

Centrifuge at 4000 rpm for 10 minutes at 4 °C to clearly separate the aqueous and organic layers.

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an autosampler vial.

LC-MS/MS Conditions:

Column: Waters Xterra MS C18 (50 mm × 3.0 mm, 3.5 µm).

Mobile Phase: Gradient elution. Solvent A: Water with 0.06% TFA; Solvent B: Acetonitrile with 0.05% TFA.

Ionization: ESI in positive mode.

MRM Transitions:

Omarigliptin: m/z 399.2 → 153.0

Alogliptin (IS): m/z 340.2 → 116.0

Self-Validating Quality Control:

Run a blank plasma sample followed immediately by a Lower Limit of Quantification (LLOQ) sample. The protocol is self-validating if the signal-to-noise (S/N) ratio at the LLOQ is ≥ 10, and the carryover in the subsequent blank injection is ≤ 20% of the LLOQ peak area.

Quantitative Data Summaries

To facilitate method selection based on laboratory requirements, the critical validation parameters of both methodologies are compared below.

Table 1: Comparison of Analytical Parameters for Omarigliptin Quantification

Parameter

RP-HPLC-UV (Formulations)

LC-MS/MS (Biological Matrices)

Linearity Range

0.2 – 2.0 µg/mL

25 – 1000 nM

Limit of Quantitation (LLOQ)

0.06 µg/mL

25 nM

Detection Method

UV Absorbance (235 nm)

MRM (Positive ESI)

Extraction Recovery

96.8% – 102.9% (Direct Dilution)

87.5% – 89.6% (LLE)

Run Time

< 8.0 min

< 5.5 min

Primary Matrix

Commercial Tablets / Bulk API

Human / Rat Plasma

References

Analytical quality-by-design approach for development and validation of HPLC method for the simultaneous estimation of omarigliptin, metformin, and ezetimibe: application to human plasma and dosage forms

Source: BMC Chemistry

URL:[Link]

Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers

Source: Molecules (MDPI) / PubMed Central

URL:[Link]

Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes

Source: Journal of Medicinal Chemistry (ACS Publications)

URL:[Link]

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Fidelity Quantification of Omarigliptin in Human Plasma

Abstract This application note details a comprehensive and rigorously validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise and reliable quantification of (2R,3R,5R)-Omarigliptin...

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and rigorously validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise and reliable quantification of (2R,3R,5R)-Omarigliptin in human plasma. Omarigliptin (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus.[1] Accurate measurement of its plasma concentrations is paramount for pharmacokinetic (PK) assessments, bioequivalence studies, and therapeutic drug monitoring.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale underpinning the experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Clinical Significance of Omarigliptin Quantification

Omarigliptin's therapeutic efficacy stems from its potent and selective inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] Given its once-weekly dosing regimen, a bioanalytical method with high sensitivity and a broad dynamic range is essential to characterize its extended pharmacokinetic profile. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for quantifying small molecules like omarigliptin in complex biological matrices.

Mechanism of Action: Omarigliptin's Role in Glycemic Control

The following pathway illustrates the mechanism by which omarigliptin exerts its therapeutic effects.

Caption: Mechanism of action of omarigliptin in the incretin pathway.

Materials and Methods

Reagents and Chemicals

Omarigliptin reference standard (>98% purity)

Alogliptin or Sitagliptin as Internal Standard (IS) (>98% purity)[2][3]

Methanol (HPLC or LC-MS grade)

Acetonitrile (HPLC or LC-MS grade)

Tertiary butyl methyl ether (TBME)

Diethyl ether (DEE)

Ammonium formate (LC-MS grade)

Formic acid (LC-MS grade)

Deionized water (18.2 MΩ·cm)

Drug-free human plasma with K2EDTA as anticoagulant

Instrumentation

Liquid Chromatography: An Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.[1]

Mass Spectrometry: A triple quadrupole mass spectrometer, such as an AB Sciex API 4000 or equivalent, with a Turbo Ionspray or Electrospray Ionization (ESI) source.[1]

LC-MS/MS Conditions

The selection of chromatographic and mass spectrometric parameters is critical for achieving optimal separation, sensitivity, and selectivity. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like omarigliptin. The mobile phase, consisting of an organic solvent and a volatile buffer like ammonium formate, facilitates efficient ionization in the ESI source.

Omarigliptin and the chosen internal standards contain basic nitrogen atoms that are readily protonated, leading to high signal intensity in positive mode.

Facilitates desolvation of the mobile phase, enhancing analyte ionization efficiency.

Experimental Protocol

Preparation of Stock and Working Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve omarigliptin and the chosen internal standard (Alogliptin) in methanol to prepare individual primary stock solutions at a concentration of 1 mg/mL.[1]

Working Standard Solutions: Perform serial dilutions of the omarigliptin primary stock solution with a methanol:water (50:50, v/v) mixture to create working solutions for spiking into plasma to form the calibration curve (CC) and quality control (QC) samples.[1]

Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to a final concentration of 400 ng/mL.[1]

Preparation of Calibration Curve and Quality Control Samples

Spike 990 µL of blank human plasma with 10 µL of the appropriate omarigliptin working solutions to prepare CC samples.[2] A typical calibration range is 25-1000 nM.[2] Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

LLE is chosen for its ability to provide a clean extract, effectively removing proteins and phospholipids that can cause matrix effects and ion suppression in the MS source.[4]

Caption: Workflow for the liquid-liquid extraction of omarigliptin.

Detailed Steps:

Pipette 250 µL of plasma sample into a microcentrifuge tube.[2]

Add 100 µL of the internal standard working solution (e.g., 300 nM alogliptin in acetonitrile). Using acetonitrile as the diluent for the IS helps to disrupt protein binding and reduce emulsion formation during extraction.[2]

Vortex briefly to mix.

Add 1.5 mL of the extraction solvent mixture (TBME:DEE, 50:50, v/v).[2]

Vortex vigorously for 15 minutes to ensure thorough extraction.[2]

Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes. To facilitate clean separation of the organic layer, freeze the samples at -80°C to solidify the lower aqueous layer.[2]

Carefully transfer approximately 1.3 mL of the upper organic layer to a clean tube.[2]

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

Reconstitute the dried residue in 250 µL of methanol, vortex, and transfer to an autosampler vial for analysis.[2]

Method Validation

The bioanalytical method was validated in accordance with regulatory guidelines (e.g., US FDA).[3] The following parameters were assessed to ensure the reliability and integrity of the data.

Validation Parameter

Acceptance Criteria

Typical Performance

Selectivity

No significant interfering peaks at the retention times of the analyte and IS in at least six different blank plasma lots.

The method demonstrates high selectivity with no observable interference from endogenous plasma components at the retention times of omarigliptin and the IS.[1][3]

Linearity

Calibration curve should have a correlation coefficient (r) of ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).

The calibration curve was linear over the range of 25-1000 nM, with a typical regression equation of y = 0.0033x − 0.0701 and r = 0.9998.[2]

Sensitivity (LLOQ)

The lowest concentration on the calibration curve with a signal-to-noise ratio > 5 and precision and accuracy within ±20%.

The Lower Limit of Quantification (LLOQ) was established at 25 nM in plasma, allowing for robust measurement in pharmacokinetic studies.[2]

Accuracy & Precision

Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ).

The intra- and inter-day precision and accuracy were well within the acceptable limits across all QC levels.[1][3]

Recovery

Extraction recovery should be consistent, precise, and reproducible.

The LLE method yielded high and consistent extraction recovery for omarigliptin, with reported values of 87.5% at the LLOQ and 89.66% at a high QC level.[2]

Matrix Effect

The matrix factor (ratio of analyte response in the presence and absence of matrix ions) should be consistent, with a %CV ≤ 15%.

No significant ion suppression or enhancement was observed, indicating the sample cleanup procedure effectively removes interfering matrix components.[1]

Stability

Analyte stability should be demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term).

Omarigliptin was found to be stable in plasma through multiple freeze-thaw cycles and during long-term storage at -80°C.[2][4]

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of omarigliptin in human plasma. The use of a structurally similar internal standard, like alogliptin, effectively compensates for variations in sample processing and instrument response.[2] The liquid-liquid extraction protocol is highly effective at minimizing matrix effects, a common challenge in bioanalysis that can lead to inaccurate quantification.[4] The validation data confirms that this method is accurate, precise, and reliable, making it suitable for regulated bioanalytical studies.

Conclusion

The described LC-MS/MS protocol offers a robust, sensitive, and selective solution for the quantification of omarigliptin in human plasma. The detailed methodology, from sample preparation to instrument parameters, is supported by a clear scientific rationale. The comprehensive validation demonstrates that the method meets stringent regulatory requirements and can be confidently applied to pharmacokinetic and clinical research, contributing to the further understanding and development of omarigliptin as a therapeutic agent.

References

Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC. Available from: [Link]

Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC. Available from: [Link]

Zero plasma sample (spiked with IS) using LC-MS/MS showing only the IS... - ResearchGate. Available from: [Link]

Simultaneous Quantification of Pioglitazone and Omarigliptin in Rat Plasma by UHPLC-MS/MS and Its Application to Pharmacokinetic Study after Coadministration of the Two Drugs - PMC. Available from: [Link]

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Compound: (2R,3R,5R)-Omarigliptin (MK-3102)

Assay Type: Continuous Fluorometric Enzymatic Assay

Mechanistic Rationale & Target BiologyOmarigliptin (MK-3102) is a highly potent, competitive, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), engineered for the once-weekly treatment of type 2 diabetes mellitus (T2DM)[1].

DPP-4 is a serine exopeptidase that rapidly degrades incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving their N-terminal dipeptides[1]. By binding to the active site of DPP-4, Omarigliptin prevents this degradation, thereby extending the half-life of active GLP-1. This mechanism potentiates glucose-dependent insulin secretion from pancreatic

β

-cells and suppresses glucagon release from

α

-cells, restoring glucose homeostasis[2].

Fig 1: Mechanism of Omarigliptin-mediated DPP-4 inhibition and GLP-1 potentiation.

Selectivity Profile & Quantitative Data

A critical parameter in the development of DPP-4 inhibitors is selectivity.3, including immunosuppression and mortality in mammalian models[3]. Omarigliptin demonstrates an exceptional safety margin, exhibiting >40,000-fold selectivity for DPP-4 over off-target proteases[3].

Table 1: In Vitro Potency and Selectivity of Omarigliptin vs. Related Proteases

Target Enzyme

Parameter

Omarigliptin Value

Sitagliptin (Reference)

DPP-4

IC₅₀

1.6 nM

18.0 nM

DPP-4

Kᵢ

0.8 nM

Not Reported

DPP-8

IC₅₀

> 67,000 nM (> 67 µM)

Not Reported

DPP-9

IC₅₀

> 67,000 nM (> 67 µM)

Not Reported

FAP (Fibroblast Activation Protein)

IC₅₀

> 67,000 nM (> 67 µM)

Not Reported

QPP (Quiescent Cell Proline Dipeptidase)

IC₅₀

> 67,000 nM (> 67 µM)

Not Reported

PEP (Prolyl Endopeptidase)

IC₅₀

> 67,000 nM (> 67 µM)

Not Reported

(Data sourced from Biftu et al., Journal of Medicinal Chemistry[3])

To quantify the inhibitory potency (

IC50

and

Ki

) of Omarigliptin,4[4].

Scientific Causality: DPP-4 specifically recognizes and cleaves peptides adjacent to a proline residue. When the AMC fluorophore is conjugated to the Gly-Pro dipeptide via an amide bond, its fluorescence is heavily quenched. Upon enzymatic cleavage by DPP-4, free AMC is liberated, resulting in a highly sensitive fluorescent signal that can be monitored dynamically (Excitation: 350–360 nm; Emission: 450–465 nm)[4]. The reduction in the rate of AMC release correlates directly with the concentration and potency of the inhibitor.

Fig 2: Step-by-step workflow for the fluorometric DPP-4 inhibition assay.

Detailed Experimental Protocol

Reagent & Equipment Preparation

Assay Buffer: 50 mM Tris-HCl or HEPES (pH 7.8), containing 80 mM

MgCl2

, 140 mM

NaCl

, and 1% BSA[1].

Expert Insight: The inclusion of 1% BSA is critical. It prevents the non-specific adsorption of the low-concentration recombinant DPP-4 enzyme to the walls of the polystyrene microplate, ensuring consistent reaction kinetics.

Recombinant Human DPP-4: Diluted in Assay Buffer. Keep on ice until immediately before use.

Substrate Solution (Gly-Pro-AMC): Prepare a working solution to achieve a final well concentration of 100 µM[4].

Expert Insight:4[4]. For precise

Ki

determination of competitive inhibitors like Omarigliptin, substrate concentrations near or slightly above the

Km

are optimal to balance signal-to-noise ratio with sensitivity to competitive displacement.

Omarigliptin Stock: Dissolve in 100% DMSO, then perform 3-fold serial dilutions in Assay Buffer (maintain final DMSO concentration

≤

1% in all wells to prevent enzyme denaturation).

Self-Validating Plate Setup (96-Well Black Opaque Plate)

To ensure trustworthiness and data integrity, the microplate must be structured as a self-validating system. Run all conditions in triplicate.

Background Wells (No Enzyme): Add 40 µL Assay Buffer + 10 µL Vehicle (1% DMSO in buffer).

Purpose: Accounts for the spontaneous, non-enzymatic hydrolysis of the AMC substrate and any auto-fluorescence of the buffer.

Pre-incubation: Incubate the plate at 37°C for 10 minutes. Causality: This allows Omarigliptin to reach binding equilibrium with the DPP-4 active site before the substrate is introduced.

Initiation: Rapidly add 50 µL of the Gly-Pro-AMC Substrate Solution to all wells using a multichannel pipette.

Incubation: Protect the plate from light and incubate at 37°C for 30 minutes[4].

Measurement: Read the plate using a fluorescence microplate reader set to Excitation: 350–360 nm and Emission: 450–465 nm [4].

Data Analysis & Pharmacokinetic Calculations

Background Subtraction: Subtract the average fluorescence of the Background Wells from all Activity, Control, and Test wells.

IC50

Determination: Plot the % Inhibition against the

log10

concentration of Omarigliptin. Use non-linear regression (four-parameter logistic curve) to determine the

IC50

[4].

Ki

Calculation (Cheng-Prusoff Equation): Because Omarigliptin is a competitive inhibitor, its absolute binding affinity (

Ki

) must be calculated to normalize for the specific substrate concentration used:

Ki=1+Km[S]IC50

(Where

[S]

is the final substrate concentration used in the well, and

Km

is 17.4 µM).

References

Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications. (2014).

URL:[Link]

Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. PubMed / NIH. (2021).

URL:[Link]

Application Notes & Protocols: Synthesis and Purification of High-Purity (2R,3R,5R)-Omarigliptin

Authored by: Gemini, Senior Application Scientist Abstract Omarigliptin (MK-3102) is a long-acting, once-weekly inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus.[1][2] Its therape...

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Omarigliptin (MK-3102) is a long-acting, once-weekly inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, (2R,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine.[1] Achieving high stereochemical fidelity and pharmaceutical-grade purity is therefore paramount. This document provides a detailed guide for researchers and drug development professionals on the advanced synthesis and purification techniques required to produce high-purity (2R,3R,5R)-Omarigliptin. We will explore the causality behind key strategic decisions in the manufacturing route, from stereocenter induction to final polymorphic form control.

Strategic Overview: A Convergent Synthesis

The industrial synthesis of Omarigliptin is a testament to modern process chemistry, employing a convergent strategy that couples two key, highly functionalized intermediates in the final stages. This approach maximizes efficiency and allows for rigorous quality control before the final, critical bond formation. The core of the strategy involves the diastereoselective reductive amination of a chiral tetrahydropyranone with a heterocyclic pyrazole side-chain, followed by deprotection and crystallization.[1][3]

The key challenges, which this guide will address, are:

Stereocontrol: Establishing the three contiguous stereocenters on the tetrahydropyran core with high diastereoselectivity and enantioselectivity.

Regioselectivity: Ensuring the correct connectivity and functionalization of the pyrazole side-chain.

Purity: Removing process-related impurities and diastereomers to meet stringent pharmaceutical standards (>99.5%).

Polymorphism: Controlling the final crystallization to yield the desired stable polymorphic form.[4][5]

Part I: Synthesis of Key Intermediates

The Chiral Tetrahydropyranone Core: A Symphony of Ruthenium Catalysis

The synthesis of the tetrahydropyranone intermediate is the cornerstone of the entire process, as it establishes the critical (2R, 3S) stereochemistry. The manufacturing route evolved to incorporate a series of highly efficient ruthenium-catalyzed reactions to achieve exceptional stereocontrol.[2][3]

Dynamic Kinetic Resolution (DKR): The process begins by setting the two contiguous stereocenters via a Ru-catalyzed DKR reduction of a racemic α-aminoketone. The use of a highly efficient tethered ruthenium(II) catalyst is critical, delivering the product with a diastereomeric ratio (dr) of 24:1 and >99% enantiomeric excess (ee).[2][3]

Causality: DKR is employed because it allows for the theoretical conversion of 100% of a racemic starting material into a single desired enantiomer, dramatically improving yield and atom economy over classical kinetic resolutions. Efficient nitrogen sparging during the reaction is crucial to remove CO2, which can otherwise accumulate and stall the catalyst.[2]

Cycloisomerization: A subsequent Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol intermediate forms the dihydropyran ring structure.[3]

Oxidation: Finally, a Ru-catalyzed oxidation of the resulting pyranol affords the target tetrahydropyranone.[2][3]

This sequence provides the key intermediate, tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate, with the necessary stereochemical integrity for the subsequent coupling reaction.[1]

The Heterocyclic Side-Chain: N-Boc-1-mesyl Pyrazole

The synthesis of the 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole fragment is achieved through a regioselective process. A key highlight is the use of a base-promoted mesyl group isomerization, which affords a 30:1 selectivity for the desired regioisomer, ensuring the correct attachment point for the subsequent coupling.[3]

Part II: The Endgame - Assembly and Deprotection

Diastereoselective Reductive Amination

This is the crucial C-N bond-forming reaction that joins the two key intermediates. The reaction couples the tetrahydropyranone with the pyrazole side-chain to form the C5 stereocenter.

Mechanism & Rationale: A reductive amination is performed using a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred over harsher borohydrides (like NaBH₄ or NaCNBH₃) because it is less basic, tolerant of mildly acidic conditions, and highly selective for the reduction of iminium ions over ketones. This selectivity minimizes side reactions, such as the reduction of the starting ketone. The reaction is typically performed at low temperatures (e.g., -15 to -10 °C) in a solvent like dimethylacetamide (DMAc) to maximize diastereoselectivity in favor of the desired (5R) configuration.[1][2]

The product of this reaction is the Boc-protected Omarigliptin precursor, tert-Butyl ((2R,3S,5R)-2-(2,5-Difluorophenyl)-5-(2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)tetrahydro-2H-pyran-3-yl)carbamate.[3]

Vessel Preparation: Charge a clean, dry, nitrogen-purged reactor with the pyrazole intermediate (1.1 equivalents) and the chiral tetrahydropyranone (1.0 equivalent).

Dissolution: Add anhydrous dimethylacetamide (DMAc) to the reactor and stir until all solids are dissolved.

Cooling: Cool the resulting homogeneous solution to an internal temperature of -15 °C to -10 °C.

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 to 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed -5 °C.

Reaction: Stir the mixture at -10 °C for at least 2 hours.

Monitoring: Monitor the reaction for completion by LC-MS, checking for the disappearance of the limiting tetrahydropyranone starting material.

Quenching: Once complete, slowly quench the reaction by adding a mixture of ammonium hydroxide and water, maintaining a low temperature.

Work-up: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer containing the Boc-protected product is carried forward.

Parameter

Value

Rationale

Solvent

Dimethylacetamide (DMAc)

Aprotic polar solvent, good solubility for reactants.

Reducing Agent

Sodium Triacetoxyborohydride

High selectivity for iminium ion reduction.

Temperature

-15 °C to -10 °C

Maximizes diastereoselectivity for the desired (5R) isomer.

Monitoring

LC-MS

Confirms reaction completion and checks for side products.

Boc Deprotection

The final synthetic step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine to yield the final active pharmaceutical ingredient (API).

Mechanism & Rationale: This is an acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[3] The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. One challenge is the potential for competitive cleavage of the mesyl group under certain acidic conditions.[3] The process is carefully optimized to ensure complete Boc removal while minimizing degradation.

Protocol 2: Boc Deprotection with TFA

Vessel Preparation: Charge a reactor with the Boc-protected Omarigliptin solution from the previous step.

Acid Addition: Cool the solution to 5-10 °C and add a solution of trifluoroacetic acid (TFA) in water.[3]

Reaction: Allow the batch temperature to rise to 20-25 °C and age for 2-6 hours until deprotection is complete.

Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.

Neutralization & Crystallization: Cool the reaction mixture to 5-10 °C. In a separate vessel, prepare a seed bed of Omarigliptin crude (Form II) in a mixture of water, DMAc, and ammonium hydroxide.[3] Simultaneously add the acidic reaction stream and an additional stream of 30% ammonium hydroxide to the seed bed over several hours, maintaining the temperature at 5-10 °C. This neutralizes the TFA salt and directly crystallizes the crude Omarigliptin free base.

Isolation: Filter the resulting slurry, wash the cake with water, and dry under vacuum at ≤50 °C to yield crude Omarigliptin.[3]

Part III: High-Purity Purification and Polymorph Control

Achieving >99.5% purity requires a robust purification strategy. For Omarigliptin, this is accomplished primarily through crystallization, which serves to both remove impurities and isolate the desired crystalline form.[1][3]

Crystallization and Polymorphic Forms

Omarigliptin exists in several polymorphic forms (Form I, Form II, etc.).[4][5] Polymorphs are different crystal structures of the same compound that can have different physical properties, including stability and solubility. Controlling the final form is a critical regulatory requirement.

Form I & Form II: These are two common forms. Form I can be obtained by crystallizing the crude material from ethyl acetate.[1][4] Form II can be obtained by recrystallization from solvents like isopropyl acetate and heptane.[4] These two forms are reported to be enantiotropically related, meaning their relative stability is dependent on temperature.[4][6]

Final Form Conversion: In the manufacturing process, crude Omarigliptin (often isolated as Form II) can be converted to the desired final form (e.g., Form I) by recrystallization from a specific solvent system, such as THF and heptane.[3]

Protocol 3: Recrystallization for High-Purity Form I

Dissolution: Charge a reactor with crude Omarigliptin and tetrahydrofuran (THF). Heat the mixture to dissolve the solid completely.

Filtration: Perform a hot filtration to remove any particulate matter.

Antisolvent Addition: Cool the solution and add an antisolvent, such as heptane, to induce crystallization.

Aging: Age the resulting slurry at a controlled temperature to allow for complete crystal growth.

Isolation: Filter the slurry and wash the cake with a mixture of THF/heptane.

Drying: Dry the pure Omarigliptin under vacuum at a controlled temperature to yield the final API.

Characterization: Confirm the polymorphic form using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), and confirm chemical purity via HPLC.[1]

Analytical Methods for Purity Verification

A robust set of analytical methods is required to confirm the purity, identity, and stereochemical integrity of the final product.

Technique

Purpose

Typical Conditions

HPLC/DAD

Quantify chemical purity and detect impurities.

Column: Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm). Mobile Phase A: 0.1% H₃PO₄ in water. Mobile Phase B: Acetonitrile. Gradient elution. Detection: Diode Array Detector (DAD).[1]

LC-MS/MS

Identify impurities and confirm mass of the API. Also used for bioanalysis.

Measured at 20-30°C with Cu-Kα radiation. Peaks are compared to reference diffractograms for known forms.[4]

Chiral HPLC

Determine enantiomeric and diastereomeric purity.

Utilizes a chiral stationary phase to separate stereoisomers.

DSC

Determine melting point and heat of fusion, characteristic of a specific polymorph.

A melting endotherm at ~176.0 °C is characteristic of one of the crystalline forms.[1]

Conclusion

The synthesis and purification of high-purity (2R,3R,5R)-Omarigliptin is a sophisticated process that relies on precise control over stereochemistry, reaction conditions, and crystallization. The use of advanced catalytic methods, such as ruthenium-catalyzed DKR, is essential for establishing the required stereocenters efficiently. The endgame, involving a diastereoselective reductive amination and a carefully controlled deprotection/crystallization sequence, ensures the removal of key impurities. Finally, a robust recrystallization protocol is employed not only to achieve high chemical purity but also to control the solid-state form of the final API, which is critical for its performance and stability in a pharmaceutical formulation. The protocols and analytical methods outlined in this document provide a comprehensive framework for producing and verifying the quality of this important therapeutic agent.

References

EP2997008B1 - Process for the preparation of key intermediates of omarigliptin.

WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin.

Biftu, T. et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. ACS Publications. [Link]

Chung, J. Y. L. et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760-1768. ACS Publications. [Link]

CN105399744A - Synthetic method for omarigliptin.

WO2017032705A1 - Crystalline form of omarigliptin.

US20160166544A1 - Oral pharmaceutical formulation of omarigliptin.

Omarigliptin. New Drug Approvals.

Mowaka, S. et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma-Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4232. PubMed. [Link]

WO2017032705A1 - Crystalline form of omarigliptin.

Mowaka, S. et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]

Peng, F. et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC. [Link]

Peng, F. et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Journal of Organic Chemistry, 82(17), 9023-9029. PubMed. [Link]

Emanuelli, J. et al. (2022). Stability-Indicating HPLC Method For Estimation Of Omarigliptin In Tablets – Oxidative And Photolytic Kinetics And Degradation Products Formed Under Oxidative Conditions. ResearchGate. [Link]

Attallah, O. A. et al. (2021). Quality and Stability Profile Assessment of the Recent Antidiabetic Omarigliptin by Using Different Chromatographic Methods. ResearchGate. [Link]

Mowaka, S. et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. MDPI. [Link]

Biftu, T. et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. ResearchGate. [Link]

Wang, G. et al. (2017). An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. ACS Omega, 2(1), 219-225. [Link]

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME/PK Scientists, and Drug Development Professionals

Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

(2R,3R,5R)-Omarigliptin (MK-3102) is a highly potent, selective, and once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus[1]. A critical factor enabling its once-weekly dosing regimen is its exceptional pharmacokinetic (PK) profile, characterized by rapid absorption, nearly 100% oral bioavailability, low plasma clearance, and a long terminal half-life[1][2].

From a biopharmaceutical perspective, Omarigliptin is classified as a Biopharmaceutics Classification System (BCS) Class I drug. This classification is driven by its high aqueous solubility (>20 mg/mL at pH 2–6) and its exceptionally high intestinal membrane permeability[1]. Furthermore, Omarigliptin is primarily eliminated unchanged via the kidneys and is neither a substrate nor an inhibitor of P-glycoprotein (P-gp)[3][4].

To accurately model and verify these properties during preclinical development or generic formulation bioequivalence studies, robust in vitro permeability assays are required. This application note details the causality-driven experimental design and step-by-step protocols for evaluating the bidirectional permeability of Omarigliptin using Caco-2 and LLC-MDR1 cell models.

Fig 1: Pharmacokinetic absorption pathway and pharmacodynamic mechanism of Omarigliptin.

Experimental Design: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. Permeability assays must be designed as self-validating systems where every potential point of failure is monitored.

Causality Behind Experimental Choices

Cell Line Selection (Caco-2 vs. LLC-MDR1): While Caco-2 cells are the gold standard for intestinal absorption, they express multiple transporters (BCRP, MRP2) that can confound P-gp specific data. Therefore, utilizing LLC-PK1 cells stably transfected with human MDR1 (LLC-MDR1) alongside parental LLC-PK1 cells isolates P-gp-mediated efflux[3].

pH Gradient vs. Isomorphic pH: Omarigliptin has pKa values of 3.5 and 7.1[1]. At a physiological intestinal pH of 6.5 (apical) and blood pH of 7.4 (basolateral), the drug exists in a partially ionized state. We utilize an isomorphic pH 7.4/7.4 system in this protocol to isolate intrinsic membrane permeability from pH-partitioning artifacts, ensuring the calculated

Papp

reflects true passive transcellular diffusion.

Mass Balance Tracking: Highly lipophilic or basic drugs can become trapped in the cellular lipid bilayer or bind non-specifically to the polycarbonate transwell plastic. Calculating mass balance (target >85% recovery) validates that the disappearance of the drug from the donor compartment directly correlates with its appearance in the receiver compartment.

Quantitative Data Summary

The table below summarizes the target physicochemical and reference permeability parameters that this protocol aims to reproduce.

Parameter

Value / Characteristic

Clinical / Assay Significance

Molecular Weight

398.4 g/mol

Favorable for passive transcellular diffusion.

Aqueous Solubility

>20 mg/mL (pH 2–6); 6.2 mg/mL (pH 8)

Ensures sink conditions are easily maintained during the assay[1].

Papp

(LLC-PK1)

~26 × 10⁻⁶ cm/s

Indicates highly permeable classification (BCS Class I)[3].

Step 1: Monolayer Preparation and Integrity Verification

Seed cells onto the apical surface of the Transwell inserts at a density of

1×105

cells/cm².

Culture for 21 days (Caco-2) or 4-5 days (LLC-MDR1), replacing media every alternate day.

Self-Validation Check 1: On the day of the assay, measure Transepithelial Electrical Resistance (TEER). Only use Caco-2 monolayers with TEER > 250 Ω·cm² (or > 150 Ω·cm² for LLC-MDR1).

Step 2: Assay Preparation and Dosing

Wash the monolayers twice with pre-warmed (37°C) HBSS-HEPES buffer (pH 7.4).

Incubate the plates for 30 minutes at 37°C to equilibrate.

Prepare dosing solutions of Omarigliptin (e.g., 1 µM) in HBSS-HEPES. Ensure the co-solvent (DMSO) concentration does not exceed 1% to prevent membrane permeabilization.

Apical to Basolateral (A-B) Transport: Add 0.5 mL of dosing solution to the Apical chamber (Donor). Add 1.5 mL of blank HBSS-HEPES to the Basolateral chamber (Receiver).

Basolateral to Apical (B-A) Transport: Add 1.5 mL of dosing solution to the Basolateral chamber (Donor). Add 0.5 mL of blank HBSS-HEPES to the Apical chamber (Receiver).

Step 3: Incubation and Sampling

Place the plates on an orbital shaker (100 rpm) inside a 37°C incubator. Causality: Shaking minimizes the unstirred water layer (UWL) which can artificially restrict the permeability of highly permeable lipophilic drugs.

At intervals (e.g., 30, 60, 90, and 120 minutes), remove a 50 µL aliquot from the Receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed buffer to maintain sink conditions.

At the end of the assay (120 min), take a 50 µL aliquot from the Donor chamber for mass balance calculation.

Self-Validation Check 2: Post-assay, incubate the apical chamber with 100 µM Lucifer Yellow for 1 hour. A basolateral LY fluorescence indicating

Papp<1×10−6

cm/s confirms the monolayer remained intact during the drug incubation.

Step 4: LC-MS/MS Quantification

Quench the collected samples with an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., Sitagliptin or a stable isotope-labeled Omarigliptin).

Centrifuge at 4,000 × g for 10 minutes to precipitate proteins.

Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for Omarigliptin[1].

Fig 2: Step-by-step bidirectional in vitro permeability assay workflow for Omarigliptin.

Data Analysis & Interpretation

Apparent Permeability (

Papp

) Calculation

Calculate the apparent permeability coefficient (

Papp

, expressed in cm/s) using the following equation:

Papp=C0×AdQ/dt

Where:

dQ/dt

= Steady-state rate of drug appearance in the receiver chamber (µmol/s).

C0

= Initial concentration in the donor chamber (µmol/mL).

A

= Surface area of the cell monolayer (e.g., 1.12 cm² for 12-well inserts).

Efflux Ratio (ER) and Mass Balance

Calculate the Efflux Ratio to determine active transport:

ER=Papp(A−B)Papp(B−A)

Interpretation for Omarigliptin: An expected

Papp(A−B)

of ~26 × 10⁻⁶ cm/s indicates high permeability. An expected ER of 0.9 to 1.2 indicates that Omarigliptin undergoes passive diffusion and is not subjected to P-gp-mediated efflux[3]. If the ER was > 2.0, it would suggest active efflux, which is typically abrogated by the addition of Verapamil.

Calculate Mass Balance (Recovery) to ensure no non-specific binding occurred:

Interpretation: A mass balance between 85% and 115% validates the integrity of the assay.

References

CTD Part 2, 2.6 Non-clinical Summary (Pharmacokinetics of MK-3102). Pharmaceuticals and Medical Devices Agency (PMDA) Japan.

Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry (ACS Publications).

Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects. National Institutes of Health (NIH) / PMC.

Absorption, metabolism and excretion of[14C]omarigliptin, a once-weekly DPP-4 inhibitor, in humans. Xenobiotica - Taylor & Francis.

Application Note: Experimental Design and Bioanalytical Protocols for Pharmacokinetic Studies of (2R,3R,5R)-Omarigliptin

Introduction & Scientific Rationale (2R,3R,5R)-Omarigliptin (MK-3102) is a highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly oral treatment of type 2 diabete...

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2R,3R,5R)-Omarigliptin (MK-3102) is a highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly oral treatment of type 2 diabetes mellitus (T2DM)[1]. Unlike first-generation daily DPP-4 inhibitors, omarigliptin possesses a unique pharmacokinetic (PK) profile engineered for prolonged systemic exposure[1][2].

The stereochemistry of the (2R,3R,5R) configuration is critical for its precise binding affinity (IC50 = 1.6 nM) to the DPP-4 active site[1]. By inhibiting DPP-4, omarigliptin prevents the rapid enzymatic degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3]. This stabilization prolongs the action of GLP-1 on pancreatic β-cells, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release[4][3].

Omarigliptin signaling pathway: DPP-4 inhibition and GLP-1 stabilization.

Preclinical Pharmacokinetic Profile

To design a robust in vivo PK study, researchers must first understand the baseline parameters of omarigliptin in preclinical models. The drug exhibits nearly complete oral bioavailability (~100%) in both Sprague-Dawley rats and Beagle dogs, which justifies oral gavage as a highly reliable dosing method for systemic exposure studies[1][4].

Table 1: Mean Pharmacokinetic Parameters of Omarigliptin in Preclinical Species

Parameter

Sprague-Dawley Rat

Beagle Dog

Experimental Implication & Causality

Bioavailability (

Foral

)

~100%

~100%

High absorption ensures that oral gavage accurately reflects systemic dosing[1].

Plasma Clearance (

CLp

)

1.1 mL/min/kg

0.9 mL/min/kg

Low clearance necessitates an extended sampling timeline (up to 72–168h) to capture the full elimination phase[1][2].

Volume of Distribution (

Vdss

)

0.8 - 1.3 L/kg

0.8 - 1.3 L/kg

Extensive tissue distribution requires a highly sensitive LC-MS/MS method for late-stage plasma quantification[1][5].

Terminal Half-life (

T1/2

)

~11 h

~22 h

The biphasic elimination profile dictates frequent early sampling and sparse late sampling[1][5].

Plasma Protein Binding

15% unbound

43% unbound

Moderate-to-high protein binding requires rigorous extraction methods (LLE or precipitation) to free the analyte[1].

In Vivo Experimental Design: PK Study Protocol

Because omarigliptin exhibits a biphasic PK profile with a long terminal half-life, the experimental timeline must capture both the rapid absorption phase (where

Cmax

is typically reached within 1–2 hours) and the extended elimination phase[1][2].

Step-by-Step Methodology: Animal Preparation and Dosing

Animal Selection: Utilize adult male Sprague-Dawley rats (approx. 250 g) and Beagle dogs. Ensure a minimum of

n=3

to

n=6

per dosing route to achieve adequate statistical power[1][6].

Fasting Protocol: Fast animals overnight (at least 12 hours) prior to dosing, providing water ad libitum. Causality: While clinical PK is largely unaffected by food, fasting preclinical models standardizes baseline metabolic states and minimizes variability in gastric emptying[1][4].

Formulation: Dissolve the (2R,3R,5R)-Omarigliptin TFA salt in sterile saline to create a clear, homogeneous solution[1].

Administration:

Intravenous (IV) Cohort: Administer 1 mg/kg via a pre-implanted femoral vein cannula (rats) or cephalic vein (dogs)[1].

Oral (PO) Cohort: Administer 2 mg/kg via gastric gavage[1].

Step-by-Step Methodology: Blood Sampling and Processing

Sampling Schedule: Collect serial blood samples at 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 8 h, 24 h, 30 h, 48 h, and 72 h post-dose[1][4].

Collection Matrix: Draw blood into pre-chilled tubes containing

K2EDTA

as the anticoagulant. Causality: EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry often associated with heparin[2][4].

Plasma Harvesting: Centrifuge the samples at 1000–1300 × g at 4°C for 10 minutes. Immediately transfer the plasma supernatant to cryovials and store at -70°C until bioanalysis to prevent ex vivo degradation[1][2].

Step-by-step workflow for in vivo pharmacokinetic evaluation of Omarigliptin.

Accurate quantification of omarigliptin in plasma requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The Lower Limit of Quantification (LLOQ) should be established at approximately 1.0 ng/mL to accurately capture the terminal elimination phase[2][7].

While protein precipitation with acetonitrile is rapid[1][8], enhanced liquid-liquid extraction (LLE) using a mixture of diethyl ether and tert-butyl methyl ether provides superior sample clean-up, drastically minimizing matrix effects[7][8].

Internal Standard (IS) Addition: Spike 50 µL of plasma with Alogliptin. Causality: Alogliptin is selected as the IS because its LogP value (1.1) closely matches that of omarigliptin, ensuring parallel extraction efficiency and ionization behavior[7].

Extraction: Add 500 µL of the extraction solvent (diethyl ether:tert-butyl methyl ether). Vortex vigorously for 5 minutes.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation ensures a tight protein pellet and clear organic phase separation.

Evaporation and Reconstitution: Transfer the organic layer to a clean polypropylene tube and evaporate to dryness under a gentle stream of nitrogen. Critical Validation Step: Avoid the use of glass tubes during extraction and evaporation. Gliptins are known to adhere to glass surfaces, which can severely compromise the LLOQ[8]. Reconstitute the residue in 100 µL of the mobile phase.

Protocol: LC-MS/MS Conditions

Chromatographic Separation: Inject 5 µL onto an RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm)[8].

Mobile Phase: Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton donor, enhancing the

[M+H]+

precursor ion generation in the positive electrospray ionization (ESI+) mode.

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass-to-charge (m/z) transitions for omarigliptin and the IS[2][3].

Pharmacodynamic (PD) Assessment Integration